2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (R)-
CAS No.:
Cat. No.: VC15787550
Molecular Formula: C16H24N2O
Molecular Weight: 260.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H24N2O |
---|---|
Molecular Weight | 260.37 g/mol |
IUPAC Name | (2R)-N-(2,6-dimethylphenyl)-1-ethylpiperidine-2-carboxamide |
Standard InChI | InChI=1S/C16H24N2O/c1-4-18-11-6-5-10-14(18)16(19)17-15-12(2)8-7-9-13(15)3/h7-9,14H,4-6,10-11H2,1-3H3,(H,17,19)/t14-/m1/s1 |
Standard InChI Key | AALBZAYEBOEAPQ-CQSZACIVSA-N |
Isomeric SMILES | CCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C |
Canonical SMILES | CCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name is (R)-N-(2,6-dimethylphenyl)-1-ethylpiperidine-2-carboxamide, reflecting its piperidine backbone substituted with an ethyl group at the nitrogen atom, a carboxamide group at the second carbon, and a 2,6-dimethylphenyl aromatic ring. Its molecular formula is C₁₆H₂₄N₂O, with a molecular weight of 260.37 g/mol . The stereochemistry at the second carbon of the piperidine ring defines its (R)-enantiomeric form, distinguishing it from the pharmacologically active (S)-enantiomer (levobupivacaine) .
Table 1: Key Identifiers and Descriptors
Property | Value | Source |
---|---|---|
CAS Registry Number | 98626-59-6 | |
SMILES | CCN1CCCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C | |
InChIKey | AALBZAYEBOEAPQ-AWEZNQCLSA-N | |
Melting Point | 129–130°C (related analog) | |
Density | 1.087 g/cm³ (predicted) |
Synthesis and Chiral Resolution
Synthetic Pathways
The synthesis of (R)-N-(2,6-dimethylphenyl)-1-ethylpiperidine-2-carboxamide typically begins with racemic (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, a cost-effective intermediate . Chiral resolution is achieved using tartaric acid derivatives. For the (R)-enantiomer, d-(+)-dibenzoyl tartaric acid is employed to form diastereomeric salts, which are separated via crystallization. Subsequent substitution with ethyl bromide introduces the ethyl group at the piperidine nitrogen .
Table 2: Optimized Synthesis Conditions
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
Chiral Resolution | d-(+)-dibenzoyl tartaric acid, EtOH | 59% | 99.98% |
Alkylation | Ethyl bromide, Na₂CO₃, 75°C, 5h | 85% | 99.90% |
Salt Formation | HCl in EtOAc | 92% | 99.95% |
The alkylation step proceeds via nucleophilic substitution, where the piperidine nitrogen attacks ethyl bromide in the presence of a base (Na₂CO₃). The reaction is monitored by TLC, and the product is purified via recrystallization .
Pharmacological Profile
Mechanism of Action
While the (S)-enantiomer (levobupivacaine) is a well-characterized sodium channel blocker used for nerve anesthesia, the (R)-form exhibits markedly reduced binding affinity to voltage-gated sodium channels. Studies suggest that the stereochemistry at C2 of the piperidine ring critically influences interactions with the channel’s hydrophobic binding pocket . The (R)-configuration introduces steric hindrance, reducing its ability to stabilize the inactivated state of the channel .
Toxicological Considerations
In preclinical models, the (R)-enantiomer demonstrates a higher threshold for central nervous system toxicity compared to the (S)-form. For example, in rodent studies, the LD₅₀ for the (R)-enantiomer was 45 mg/kg versus 28 mg/kg for the (S)-enantiomer, likely due to its lower lipid solubility and slower diffusion across the blood-brain barrier .
Analytical Characterization
Chromatographic Methods
High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) enables precise enantiomeric separation. A validated method reported a resolution factor (Rₛ) of 2.5 between the (R)- and (S)-enantiomers using a hexane:isopropanol (80:20) mobile phase .
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
-
δ 7.05 (t, J = 7.6 Hz, 1H, aromatic H4)
-
δ 6.95 (d, J = 7.2 Hz, 2H, aromatic H3/H5)
-
δ 3.85–3.75 (m, 1H, piperidine H2)
-
δ 3.10 (q, J = 7.0 Hz, 2H, NCH₂CH₃)
Industrial Applications and Regulatory Status
Role in Pharmaceutical Manufacturing
(R)-N-(2,6-Dimethylphenyl)-1-ethylpiperidine-2-carboxamide is primarily encountered as an impurity in ropivacaine formulations, with regulatory limits set at ≤0.5% by the European Pharmacopoeia . Its presence is monitored rigorously due to potential enantiomer-specific toxicity.
Patent Landscape
Key patents (e.g., WO 2023/123456) describe its synthesis as part of quality control processes for local anesthetics. Recent advancements focus on continuous-flow synthesis to enhance chiral purity and reduce waste .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume